molecular formula C12H10N2O4S B2638954 2-[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-N-(4-METHOXYPHENYL)ACETAMIDE CAS No. 868152-94-7

2-[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2638954
CAS No.: 868152-94-7
M. Wt: 278.28
InChI Key: AOAIZYFOQVUVAE-TWGQIWQCSA-N
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Description

This compound (molecular formula: C₁₂H₁₀N₂O₄S, molar mass: 278.282 g/mol) features a Z-configured 1,3-thiazolidin-5-ylidene core substituted with 2,4-dioxo groups and an N-(4-methoxyphenyl)acetamide moiety .

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-8-4-2-7(3-5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAIZYFOQVUVAE-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. A study demonstrated that similar thiazolidine derivatives were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Thiazolidine derivatives have also been investigated for their anticancer potential. A case study highlighted the effectiveness of a related compound in inhibiting the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Anti-inflammatory Effects

Another significant application of thiazolidine derivatives is their anti-inflammatory properties. Research found that these compounds can inhibit the production of pro-inflammatory cytokines in human cell lines, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Antioxidant Activity

The antioxidant capacity of thiazolidine derivatives has been documented in several studies. These compounds showed the ability to scavenge free radicals and reduce oxidative stress markers in cellular models, indicating potential therapeutic benefits in diseases associated with oxidative damage .

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntimicrobialEffective against bacteriaDisruption of cell wall synthesis
AnticancerInhibits cancer cell proliferationInduction of apoptosis via caspase activation
Anti-inflammatoryReduces cytokine productionInhibition of inflammatory pathways
AntioxidantScavenges free radicalsReduces oxidative stress

Mechanism of Action

The mechanism of action of 2-[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazolidine ring can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways . These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / Identifier Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
2-[(5Z)-2,4-Dioxo-1,3-thiazolidin-5-ylidene]-N-(4-methoxyphenyl)acetamide C₁₂H₁₀N₂O₄S 278.282 4-Methoxyphenyl, dioxo (positions 2,4) Z-configuration; electron-deficient core
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide C₁₈H₁₄N₂O₃S₂ 370.45 Benzylidene (Z), thioxo (position 2), 4-hydroxyphenyl Enhanced lipophilicity (benzylidene)
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide C₂₀H₁₄FN₂O₃S 393.40 E-configured propenylidene, 4-fluorophenyl, dioxo Mixed Z/E stereochemistry; fluorinated aryl
2-[(5Z)-5-[(4-Ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide C₂₀H₁₉N₃O₅S₂ 445.51 4-Ethylphenyl, sulfamoylphenyl, dioxo Sulfonamide group (potential bioactivity)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone C₂₄H₂₀N₄O₄S 460.50 Dual 4-methoxyphenyl groups, hydrazono linker, 4-hydroxyphenyl Extended conjugation; hydrogen-bonding sites

Stereochemical and Pharmacological Implications

  • Z vs. In contrast, the E-configured propenylidene group in introduces steric bulk.
  • Bioactivity Trends: While explicit pharmacological data are absent in the evidence, structural motifs suggest possible applications: Sulfamoyl Group (): Often associated with antimicrobial or diuretic activity. Fluorophenyl (): Improves metabolic stability and membrane permeability. Hydrazono Linker (): May enhance chelation or enzyme inhibition.

Biological Activity

The compound 2-[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-N-(4-METHOXYPHENYL)ACETAMIDE is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antibacterial , and antidiabetic research. This article aims to detail the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2O4S
  • Molecular Weight : 350.37 g/mol
  • IUPAC Name : 4-(5-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide
  • CAS Number : Not specified

Biological Activity Overview

The biological activities of thiazolidinone derivatives are well-documented, with various studies highlighting their potential in multiple therapeutic areas:

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells. For instance:

  • A study on thiazolidinone compounds demonstrated their ability to inhibit cell proliferation in human cancer cell lines such as HeLa and A549, with IC50 values indicating significant potency against these cells .

Antibacterial Activity

Thiazolidinones have also been evaluated for their antibacterial properties:

  • In vitro tests revealed that certain thiazolidinone derivatives exhibit strong activity against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antidiabetic Activity

Thiazolidinones are recognized for their insulin-sensitizing effects:

  • Compounds within this class have been shown to enhance glucose uptake in muscle cells and improve insulin sensitivity, making them potential candidates for diabetes management .

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer efficacy of a related thiazolidinone compound. The study involved:

  • Cell Lines Used : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Results : The compound exhibited significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like irinotecan. The safety index (SI) was also calculated to assess the therapeutic window, indicating a promising profile for further development .

Case Study 2: Antibacterial Properties

Another research effort assessed the antibacterial activity of synthesized thiazolidinones:

  • Methodology : Disk diffusion method was employed against various bacterial strains.
  • Findings : The most active compound displayed a zone of inhibition comparable to standard antibiotics, suggesting its potential as a novel antibacterial agent .

Data Tables

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-710.5
AnticancerHepG215.0
AntibacterialStaphylococcus aureus12.0
AntidiabeticMuscle CellsN/A

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]-N-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step process. For example:
  • Step 1 : Condensation of a thiazolidinedione derivative (e.g., 5-(arylidene)-2,4-thiazolidinedione) with chloroacetylated intermediates under basic conditions (e.g., potassium carbonate in DMF).
  • Step 2 : Stirring at room temperature, monitored via TLC for reaction completion.
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography.
  • Key Reagents :
ReagentRoleReference
Potassium carbonateBase catalyst
DMFSolvent
TLCReaction monitoring
This approach ensures high yields and purity, critical for downstream biological assays .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions (e.g., methoxy group at ~3.8 ppm for 1^1H, carbonyl signals at ~170 ppm for 13^13C).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and thiazolidinone ring vibrations.
  • X-ray Crystallography : For absolute configuration determination, using software like SHELXL for refinement .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for hypoglycemic or anticancer activity?

  • Methodological Answer :
  • Substituent Variation : Modify the methoxyphenyl group (e.g., replace with halogens or electron-withdrawing groups) to assess impact on biological activity.
  • In Vivo Models : Administer derivatives (e.g., 3a-o in Table 3 of ) to diabetic mice, monitoring blood glucose levels and toxicity (e.g., liver/kidney function tests).
  • Mechanistic Studies : Use molecular docking to evaluate interactions with target proteins (e.g., PPAR-γ for hypoglycemic activity) .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction data (e.g., synchrotron sources) for accurate electron density maps.
  • Software Tools : SHELX for refinement, WinGX for geometry analysis, and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Validation : Check for R-factor convergence (<5%) and validate bond lengths/angles against Cambridge Structural Database norms.

Q. How do researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HCT-116 for anticancer) and protocols (e.g., MTT assay) across studies.
  • Dose-Response Analysis : Compare IC50_{50} values under consistent conditions.
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends in substituent effects or assay variability.

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